5-[(Cyclopentylamino)methyl]-2-furoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-[(cyclopentylamino)methyl]-2-furoic acid involves several steps. One common synthetic route includes the reaction of 2-furoic acid with cyclopentylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
5-[(Cyclopentylamino)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino group or the furoic acid moiety is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(Cyclopentylamino)methyl]-2-furoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Mechanism of Action
The mechanism of action of 5-[(cyclopentylamino)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
5-[(Cyclopentylamino)methyl]-2-furoic acid can be compared with other similar compounds, such as:
2-methyl-benzofuran-5-carboxylic acid: This compound has a similar furoic acid moiety but differs in its substituents.
3-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid: This compound has a similar structure but includes a benzoic acid group.
2-(Cyclopentylamino)methyl-5-fluorophenylboronic acid: This compound contains a boronic acid group and a fluorine atom, making it distinct from this compound.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[(cyclopentylamino)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)10-6-5-9(15-10)7-12-8-3-1-2-4-8/h5-6,8,12H,1-4,7H2,(H,13,14) |
InChI Key |
ZPKVECDHWCVBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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